Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 4-(Ethylthio)-2'-iodobenzophenone
This guide provides a comprehensive technical overview of 4-(Ethylthio)-2'-iodobenzophenone, a key chemical intermediate with significant applications in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's chemical identity, synthesis, potential applications, and safety considerations, grounded in established scientific principles and methodologies.
4-(Ethylthio)-2'-iodobenzophenone, with the CAS Number 951885-50-0 , is a substituted diaryl ketone.[1] The molecule features a benzophenone core functionalized with an ethylthio (-SCH₂CH₃) group on one phenyl ring and an iodine atom on the other. This specific arrangement of functional groups makes it a versatile building block in organic synthesis. The iodine atom provides a reactive site for various cross-coupling reactions, while the thioether and ketone moieties can be subjected to further chemical transformations.
The IUPAC name for this compound is (4-(Ethylthio)phenyl)(2-iodophenyl)methanone.[1] Its structural and molecular details are crucial for understanding its reactivity and for its characterization using analytical techniques.
Structural Representation
Caption: Generalized workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative, self-validating procedure based on established chemical principles for Friedel-Crafts acylation.
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Catalyst Suspension: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.
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Acyl Chloride Addition: Dissolve 2-iodobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled catalyst suspension over 30 minutes. The formation of the acylium ion complex is often indicated by a color change.
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Nucleophile Addition: Add ethylthiobenzene (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. The ethylthio group is an ortho-, para-director, and the para-substituted product is typically favored due to reduced steric hindrance.
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Reaction Progression: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
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Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
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Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield the pure 4-(Ethylthio)-2'-iodobenzophenone.
Applications in Drug Development
The strategic placement of the iodo and ethylthio groups makes this molecule a valuable intermediate in medicinal chemistry. Organosulfur compounds, particularly those containing a thiophene or thioether moiety, are recognized as "privileged pharmacophores" due to their diverse biological activities. [2]They often serve as bio-isosteric replacements for phenyl rings, which can improve a compound's metabolic stability and binding affinity. [2] The primary utility of 4-(Ethylthio)-2'-iodobenzophenone is as a scaffold for building more complex, biologically active molecules.
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Site for Cross-Coupling: The 2'-iodo group is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical moieties (aryl, alkynyl, amino groups, etc.) at this position, enabling the rapid generation of compound libraries for drug screening.
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Intermediate for Heterocycle Formation: Benzophenone derivatives can serve as precursors for the synthesis of various heterocyclic ring systems that are prevalent in pharmaceuticals.
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Precursor for Bioactive Molecules: While specific public-domain examples directly citing CAS 951885-50-0 are limited, structurally similar iodinated phenyl compounds are crucial intermediates. For instance, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of Alectinib, a potent inhibitor used in cancer therapy. [3]This highlights the established role of such iodinated synthons in the development of complex therapeutic agents.
Logical Role in a Synthetic Pathway
Caption: Role as a key intermediate in multi-step drug synthesis.
Safety and Handling
Potential Hazards (Inferred)
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Skin and Eye Irritation: Substituted benzophenones and aromatic iodides can cause skin and serious eye irritation. [4][5]* Harmful if Swallowed: Many complex organic molecules present oral toxicity risks. [6]* Respiratory Irritation: Handling the compound as a powder or dust may cause respiratory irritation. [4]
Recommended Handling Protocols
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. [5]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [4]* First Aid Measures:
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Skin Contact: Immediately wash off with soap and plenty of water. [4] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [5] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [4] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [5]
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Conclusion
4-(Ethylthio)-2'-iodobenzophenone (CAS: 951885-50-0) is a well-defined chemical entity whose value lies in its synthetic versatility. The combination of a reactive iodine atom, a modifiable ketone bridge, and a thioether-substituted phenyl ring makes it a powerful intermediate for constructing complex molecular architectures. Its primary application is within the pharmaceutical and drug discovery sectors, where it serves as a foundational building block for novel therapeutic agents. Proper synthesis, purification, and handling, guided by the principles outlined in this guide, are essential for its effective and safe utilization in research and development.
References
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Appchem. (n.d.). 4-Ethyl-2'-iodobenzophenone. Retrieved from [Link]
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Liu, Y., et al. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC. Retrieved from [Link]
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Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Retrieved from [Link]
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Elagamy, A., et al. (2021). Iodine-Mediated Synthesis of 2-(Methylthio)-4H-chromen-4-ones and Study of Their Halogenation Reactions. Organic Chemistry Portal. Retrieved from [Link]
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Wang, Z., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. Retrieved from [Link]
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Kamal, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-(2-iodophenyl)benzoate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. Retrieved from [Link]
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Researchers Universidad San Sebastián. (2020). Synthesis, spectroscopic characterization and molecular docking study of ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate molecule for the chemotherapeutic treatment of breast cancer cells. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and Molecular Docking Study of Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate Molecule for the Chemotherapeutic Treatment of Breast Cancer Cells. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2024, April 5). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]
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Journal of Advanced Pharmacy Education & Research. (2025, October 7). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Retrieved from [Link]
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